(Rac)-AF710B is classified as a selective allosteric modulator of muscarinic receptors, specifically the M1 subtype, and sigma-1 receptors. It was developed as part of a series of compounds aimed at improving cognitive function and addressing symptoms associated with Alzheimer's disease. The compound's structure and mechanism of action position it as a potential therapeutic agent in neuropharmacology .
The synthesis of (Rac)-AF710B involves several chemical steps that typically include the formation of key intermediates followed by functionalization to achieve the desired pharmacophore. While specific synthetic routes are proprietary, general methodologies for similar compounds often utilize techniques such as:
The synthesis process emphasizes purity and yield, which are critical for ensuring the pharmacological efficacy of the compound .
The molecular structure of (Rac)-AF710B can be described in terms of its functional groups and stereochemistry. The compound's structure includes:
Molecular modeling studies suggest that (Rac)-AF710B exhibits a conformation conducive to receptor binding, which is critical for its activity as an allosteric modulator . The exact molecular formula and weight are essential for understanding its pharmacokinetics.
(Rac)-AF710B participates in various chemical reactions typical for allosteric modulators, including:
These reactions are fundamental for its role as a cognitive enhancer, particularly in models of neurodegeneration where receptor signaling is compromised .
The mechanism of action for (Rac)-AF710B involves:
Research indicates that (Rac)-AF710B's activation of these receptors leads to improved synaptic plasticity and memory retention in animal models .
(Rac)-AF710B exhibits several notable physical and chemical properties:
These properties are critical for understanding the compound's behavior in biological systems and its potential therapeutic applications .
(Rac)-AF710B is primarily investigated for its potential applications in:
The ongoing research into (Rac)-AF710B highlights its significance in advancing our understanding of neuropharmacology and the treatment of cognitive disorders .
The therapeutic landscape for Alzheimer’s disease (AD) has been profoundly shaped by the cholinergic hypothesis, which posits that cognitive decline stems from deficits in acetylcholine-mediated neurotransmission. Early therapeutic strategies focused on acetylcholinesterase inhibitors (e.g., donepezil) to boost acetylcholine levels, but these provided only symptomatic relief without disease modification. This limitation spurred the development of receptor-specific agonists targeting the M1 muscarinic acetylcholine receptor (M1 mAChR), a key mediator of synaptic plasticity and memory. Orthosteric M1 agonists like AF102B and AF267B demonstrated cognitive enhancement but faced challenges due to poor receptor selectivity, dose-limiting side effects, and minimal disease-modifying efficacy [1] [5].
Parallel research identified the sigma-1 receptor (σ1R) as a pivotal regulator of cellular stress responses, neuroplasticity, and calcium signaling at mitochondrial-associated membranes (MAM). Reduced σ1R expression was observed in early AD brains, positioning it as a neuroprotective target [4] [7]. The convergence of these pathways led to the conceptualization of dual-target ligands capable of synergistically modulating cholinergic and σ1R systems. This approach aimed to overcome the limitations of single-target agents by addressing both neurotransmitter deficits and underlying proteostasis failures [1] [5].
Table 1: Evolution of Cholinergic and σ1 Receptor Agonists in AD Drug Development
Generation | Representative Compounds | Mechanism | Limitations | |
---|---|---|---|---|
First | Donepezil, Rivastigmine | Acetylcholinesterase inhibition | Symptomatic only; gastrointestinal side effects | |
Second | AF102B, AF267B | Orthosteric M1 mAChR agonism | Limited selectivity; minimal disease modification | |
Third | AF710B (ANAVEX3-71) | Allosteric M1 mAChR modulation + σ1R agonism | N/A (under investigation) | [1] [5] |
The biological synergy between M1 mAChR and σ1R underpins the therapeutic rationale for (Rac)-AF710B. M1 receptor activation initiates downstream signaling cascades involving phospho-ERK1/2 and phospho-CREB, transcription factors critical for synaptic plasticity and memory consolidation. Preclinically, M1 agonism reduces amyloidogenic processing by suppressing BACE1 (β-secretase) activity and inhibits tau hyperphosphorylation via GSK3β modulation [1] [6]. However, M1 activation alone is insufficient to fully counteract AD’s multifactorial pathology, which includes mitochondrial dysfunction and proteostasis collapse.
σ1R activation complements M1 effects by:
Table 2: Synergistic Mechanisms of Dual M1/σ1 Receptor Activation in AD Models
Pathological Target | M1 mAChR Mechanism | σ1R Mechanism | Integrated Effect |
---|---|---|---|
Amyloid-β pathology | ↓ BACE1 expression; ↑ non-amyloidogenic APP processing | ↑ Autophagic clearance of Aβ; ↓ ER stress | Reduced soluble/insoluble Aβ40/42 and plaque burden [1] [6] |
Tau hyperphosphorylation | ↓ GSK3β activity; ↓ p25/CDK5 kinase | ↓ Tau seeding propensity; ↑ PP2A activity | Attenuated neurofibrillary tangle formation [1] [2] |
Synaptic loss | ↑ ERK/CREB-dependent synaptogenesis | ↑ BDNF trafficking and TrkB signaling | Rescue of mushroom spines and synaptic density [1] [7] |
Neuroinflammation | Modulated microglial activation | ↓ NF-κB/NLRP3 inflammasome | Reduced IL-1β, IL-6, and astrogliosis [2] [6] |
The interdependency of these pathways was demonstrated in studies where σ1R knockout abolished M1-mediated neuroprotection, confirming mechanistic crosstalk [1].
(Rac)-AF710B represents the enantiomeric mixture of AF710B (designated ANAVEX3-71 in clinical development), a compound engineered to overcome limitations of prior orthosteric agonists. Its design leverages allosteric modulation of M1 mAChRs, allowing selective amplification of endogenous acetylcholine signaling without receptor overstimulation. At nanomolar concentrations, it potentiates carbachol binding to M1 receptors and enhances downstream phospho-ERK1/2 and phospho-CREB activation, indicating positive allosteric modulator (PAM) activity [1] [7]. Simultaneously, it acts as a high-affinity σ1R agonist (Ki < 10 nM), facilitating chaperone-mediated neuroprotection [3] [5].
Preclinical studies revealed exceptional potency:
The molecular structure of (Rac)-AF710B (1-(2,8-dimethyl-1-thia-3,8-diazaspiro[4.5]decan-3-yl)-3-(1H-indol-3-yl)propan-1-one; C₂₀H₂₇N₃OS) enables dual receptor engagement. Chiral resolution confirmed the S-enantiomer (AF710B) as the pharmacologically active form, exhibiting >100-fold selectivity for M1/σ1 over related receptors (e.g., σ2, histamine H2, serotonin subtypes) [3] [5] [7]. This specificity differentiates it from non-selective cholinergic/sigma agonists like ANAVEX2-73.
Table 3: Key Preclinical Efficacy Findings of (Rac)-AF710B in AD Models
Model System | Treatment Regimen | Key Outcomes | Reference |
---|---|---|---|
PS1-KI/APP-KI neuronal cultures | 30 nM, 48h | ↑ Mushroom spine density; rescue of synaptic loss | [1] |
Female 3xTg-AD mice | 10 µg/kg/day ip, 2 months | ↓ Insoluble Aβ40/42 (60%); ↓ plaques/tau; ↑ cognition (Morris water maze) | [1] [2] |
McGill-R-Thy1-APP transgenic rats | 10 µg/kg/day po, 4.5 months (+5-week washout) | ↓ CSF Aβ; ↓ neuroinflammation (GFAP/Iba1); sustained cognitive rescue | [2] [6] |
Transgenic AD rat (pre-plaque) | 10 µg/kg/day po, 7 months | Prevention of cognitive decline; ↓ amyloid deposition; ↑ BDNF | [6] |
(Rac)-AF710B’s clinical trajectory includes Phase 1 safety studies (NCT04442945), with orphan drug designation granted for frontotemporal dementia [9]. Its unique allosteric pharmacology positions it as a next-generation candidate capable of potentially halting AD progression through upstream receptor modulation.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7